
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a benzyl group substituted with methoxy groups at the 2 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the benzyl group: The Boc-protected amino acid is then subjected to a nucleophilic substitution reaction with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the benzyl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, using reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Sodium borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Free amine: Formed after deprotection of the Boc group.
Oxidized or reduced derivatives: Formed after oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,5-dimethoxybenzyl moiety, which confer specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C17H25NO6 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
GSLGBXVSCQVYRY-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)

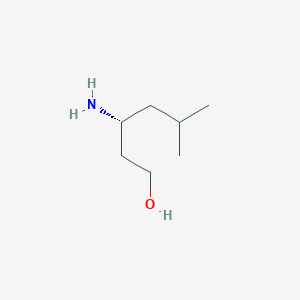
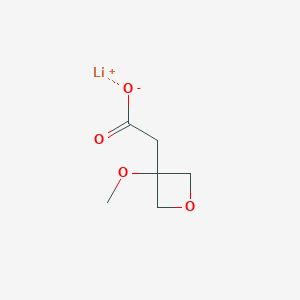
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
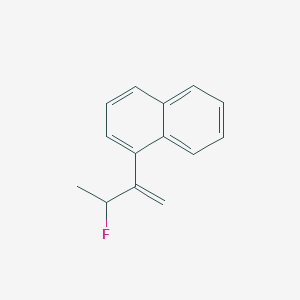

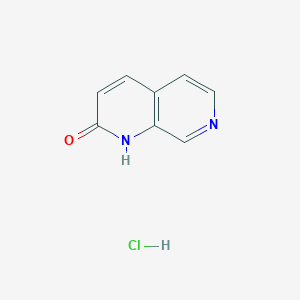
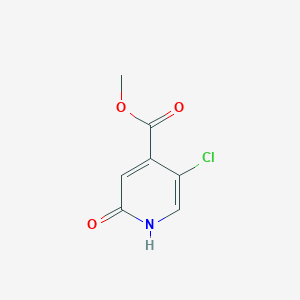
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
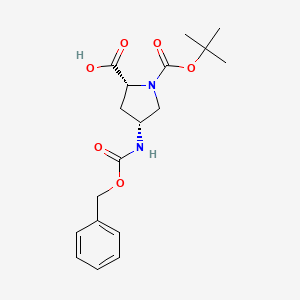

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
